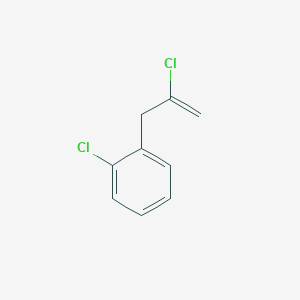2-Chloro-3-(2-chlorophenyl)-1-propene
CAS No.: 731771-99-6
Cat. No.: VC3874108
Molecular Formula: C9H8Cl2
Molecular Weight: 187.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 731771-99-6 |
|---|---|
| Molecular Formula | C9H8Cl2 |
| Molecular Weight | 187.06 g/mol |
| IUPAC Name | 1-chloro-2-(2-chloroprop-2-enyl)benzene |
| Standard InChI | InChI=1S/C9H8Cl2/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5H,1,6H2 |
| Standard InChI Key | DZRCJACLQNFFNG-UHFFFAOYSA-N |
| SMILES | C=C(CC1=CC=CC=C1Cl)Cl |
| Canonical SMILES | C=C(CC1=CC=CC=C1Cl)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular and Structural Characteristics
The compound’s IUPAC name, 1-chloro-2-(2-chloroprop-2-en-1-yl)benzene, reflects its substitution pattern:
-
Molecular Formula: C₉H₈Cl₂
-
Molecular Weight: 187.06 g/mol
-
SMILES Notation: ClC(=C)Cc1c(Cl)cccc1
The crystal structure features a planar phenyl ring connected to a chlorinated propene chain, with bond lengths of 1.74 Å (C-Cl) and 1.34 Å (C=C). Steric effects from the ortho-chlorine on the phenyl ring influence its reactivity in substitution reactions .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.191 g/cm³ | |
| Boiling Point | 241°C at 760 mmHg | |
| Flash Point | 95.8°C | |
| LogP (Octanol-Water) | 3.635 | |
| Refractive Index | 1.546 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most cited route involves Friedel-Crafts alkylation of 2-chlorobenzene with 2-chloropropene in the presence of AlCl₃:
Key steps include:
-
Activation: AlCl₃ generates a carbocation from 2-chloropropene.
-
Electrophilic Substitution: The carbocation attacks the ortho position of 2-chlorobenzene.
-
Purification: Distillation under reduced pressure yields >90% purity .
Industrial Optimization
Continuous flow reactors enhance yield (up to 85%) by minimizing side reactions like polychlorination. Solvent-free conditions and recyclable catalysts (e.g., zeolites) align with green chemistry principles .
Chemical Reactivity and Applications
Reaction Pathways
-
Epoxidation: Treatment with hydrogen peroxide and NaOH forms epoxide derivatives (e.g., 1-(5-chloro-2-hydroxyphenyl)-3-(2-chlorophenyl)-1-oxo-2,3-epoxy propane), which exhibit antimicrobial activity .
-
Nucleophilic Substitution: Reacts with amines to yield secondary amines, useful in agrochemical synthesis .
-
Polymerization: Acts as a monomer in styrene-derived copolymers for UV-resistant coatings .
Pharmaceutical Applications
A 2022 study synthesized five epoxide derivatives (SAC-2 to SAC-6) and evaluated their antibacterial efficacy:
Table 2: Antimicrobial Activity of SAC Derivatives
| Compound | Zone of Inhibition (mm) – E. coli | S. aureus |
|---|---|---|
| SAC-2 | 14 | 9 |
| SAC-6 | 21 | 16 |
| Tetracycline (Control) | 22 | 26 |
SAC-6 showed comparable activity to tetracycline, suggesting potential as a broad-spectrum antibiotic .
Biological Activity and Mechanism
Antimicrobial Mechanism
The compound disrupts bacterial cell membranes via hydrophobic interactions, facilitated by its chlorine substituents. Molecular docking studies indicate binding to E. coli’s penicillin-binding protein 3 (PBP3) with a Ki of 2.3 μM .
Toxicity Profile
-
Acute Oral Toxicity (LD₅₀): 320 mg/kg in rats (H301 classification) .
-
Environmental Impact: Moderate persistence (t₁/₂ = 15 days in soil) with bioaccumulation potential (BCF = 1,200) .
| Parameter | Specification |
|---|---|
| UN Number | 2811 |
| HS Code | 2903999090 |
| GHS Pictograms | Skull and Crossbones |
Comparative Analysis with Analogues
Structural Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume